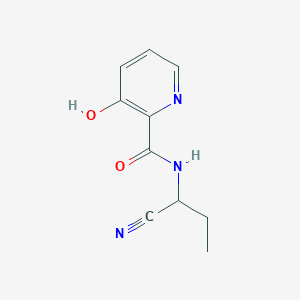
3-Bromopiperidine hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Bromopiperidine hydrochloride is an organic compound with the molecular formula C5H10BrN·HCl. It is a derivative of piperidine, a six-membered heterocyclic amine, where a bromine atom is substituted at the third position of the piperidine ring. This compound is commonly used in organic synthesis and pharmaceutical research due to its reactivity and potential biological activities.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromopiperidine hydrochloride typically involves the bromination of piperidine. One common method includes the reaction of piperidine with bromine in the presence of a suitable solvent such as acetic acid. The reaction is carried out under controlled temperature conditions to ensure selective bromination at the third position of the piperidine ring. The resulting 3-Bromopiperidine is then treated with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods
For industrial-scale production, the process is optimized for higher yields and purity. This often involves the use of continuous flow reactors and automated systems to control the reaction parameters precisely. The bromination step is carefully monitored to avoid over-bromination or side reactions. The final product is purified through crystallization or recrystallization techniques to obtain high-purity this compound.
化学反应分析
Types of Reactions
3-Bromopiperidine hydrochloride undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The piperidine ring can be oxidized to form piperidones or other oxidized derivatives.
Reduction: The compound can be reduced to remove the bromine atom, yielding piperidine or its derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, potassium thiocyanate, and sodium methoxide. The reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) is employed.
Major Products Formed
Nucleophilic Substitution: Products include substituted piperidines with various functional groups.
Oxidation: Products include piperidones and other oxidized derivatives.
Reduction: Products include piperidine and its derivatives.
科学研究应用
3-Bromopiperidine hydrochloride is widely used in scientific research due to its versatility:
Chemistry: It serves as a building block for the synthesis of complex organic molecules and heterocycles.
Biology: It is used in the study of enzyme inhibitors and receptor ligands.
Medicine: It is investigated for its potential pharmacological activities, including as a precursor for drug development.
Industry: It is used in the production of agrochemicals, dyes, and other industrial chemicals.
作用机制
The mechanism of action of 3-Bromopiperidine hydrochloride depends on its specific application. In biological systems, it may act as an enzyme inhibitor or receptor ligand, interacting with specific molecular targets. The bromine atom can participate in halogen bonding, enhancing the compound’s binding affinity to its target. The piperidine ring can interact with various biological pathways, influencing cellular processes.
相似化合物的比较
Similar Compounds
3-Bromopyridine: Similar in structure but contains a pyridine ring instead of a piperidine ring.
2-Bromopiperidine: Bromine is substituted at the second position of the piperidine ring.
4-Bromopiperidine: Bromine is substituted at the fourth position of the piperidine ring.
Uniqueness
3-Bromopiperidine hydrochloride is unique due to its specific substitution pattern, which imparts distinct reactivity and biological activity. The position of the bromine atom influences the compound’s chemical behavior and its interactions with biological targets, making it a valuable compound in various research fields.
属性
IUPAC Name |
3-bromopiperidine;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10BrN.ClH/c6-5-2-1-3-7-4-5;/h5,7H,1-4H2;1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LFQIOFJSXVDIOE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CNC1)Br.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11BrClN |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.50 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
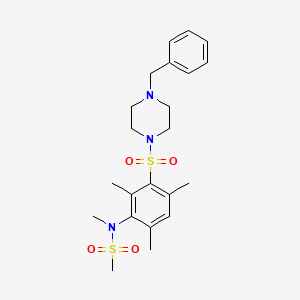
![8-(3,4-dimethylphenyl)-1,6,7-trimethyl-3-(2-morpholinoethyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2417586.png)
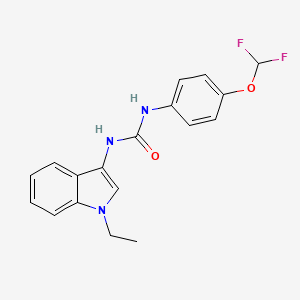

![8-((5-Chlorothiophen-2-yl)sulfonyl)-1-oxa-4-thia-8-azaspiro[4.5]decane](/img/structure/B2417592.png)
![Ethyl 2-[2-(methoxymethoxy)-5-methylphenyl]-2-oxoacetate](/img/structure/B2417594.png)
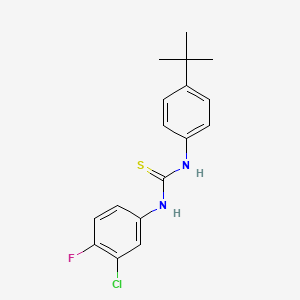
![4-(2,5-dimethoxyphenethyl)-1-phenylhexahydrothieno[3,4-b]pyrazin-2(1H)-one 6,6-dioxide](/img/structure/B2417597.png)
![3-[(5Z)-5-[(3-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanoic acid](/img/structure/B2417598.png)
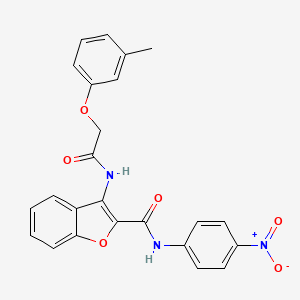
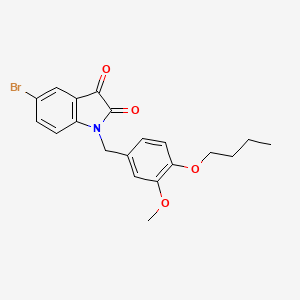
![N-[(4-Phenylcyclohexyl)methyl]prop-2-enamide](/img/structure/B2417604.png)
![3'-(Acetoxymethyl)-[1,1'-biphenyl]-4-carboxylic acid](/img/structure/B2417605.png)
